6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

説明

Introduction and Fundamental Aspects

Structural Characteristics and Nomenclature

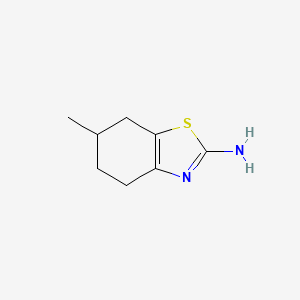

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS: 7496-50-6) features a bicyclic scaffold comprising a benzene ring fused to a tetrahydrothiazole moiety. The molecular formula $$ \text{C}8\text{H}{12}\text{N}_2\text{S} $$ corresponds to a molar mass of 168.26 g/mol. The IUPAC name systematically denotes the methyl group at position 6 of the tetrahydrobenzothiazole system, while the amine group resides at position 2.

Key Structural Features:

- Bicyclic Framework : A benzene ring fused to a partially saturated thiazole ring (4,5,6,7-tetrahydro modification), imparting conformational flexibility compared to fully aromatic benzothiazoles.

- Substituents : A methyl group at position 6 and an amine group at position 2, critical for electronic interactions and hydrogen bonding.

- Stereochemistry : The saturated cyclohexene ring introduces potential chirality at position 6, though racemic mixtures are common unless synthesized enantioselectively.

Synonyms include 4,5,6,7-tetrahydro-6-methylbenzo[d]thiazol-2-amine and 6-methyl-4,5,6,7-tetrahydrobenzothiazol-2-ylamine, reflecting its structural variants.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}8\text{H}{12}\text{N}_2\text{S} $$ |

| Molecular Weight | 168.26 g/mol |

| CAS Registry Number | 7496-50-6 |

| Key Synonyms | 34+ documented variants |

Position within Benzothiazole Chemical Classification

Benzothiazoles belong to the heterocyclic class of bicyclic compounds featuring a benzene ring fused to a thiazole ring. This compound is classified as a tetrahydrobenzothiazole , distinct due to its partially saturated cyclohexene component, which reduces aromaticity and alters reactivity compared to fully unsaturated analogs.

Comparative Analysis with Related Derivatives:

- 2-Aminobenzothiazole : Fully aromatic, with higher planarity and conjugation, leading to stronger UV absorption but lower solubility.

- Pramipexole : A pharmacologically active derivative featuring an additional propylamino group at position 6, synthesized from this compound.

- Dexpramipexole : The (R)-enantiomer of pramipexole, highlighting the chirality introduced by the tetrahydro modification.

The tetrahydro modification enhances solubility in polar solvents (e.g., water, alcohols) while retaining the thiazole’s electron-withdrawing character, making it adaptable for drug design.

Historical Development and Discovery Context

First reported in the late 20th century, this compound emerged during explorations into benzothiazole derivatives for neurological applications. Its synthesis was catalyzed by the demand for dopamine agonists, culminating in the development of pramipexole (marketed as Mirapex®) for Parkinson’s disease. Early synthetic routes involved cyclocondensation of 2-mercaptoaniline derivatives with methyl-substituted ketones, though modern methods employ enantioselective alkylation to access chiral intermediates.

A pivotal 2012 patent (US9512096B2) detailed an industrial-scale synthesis using 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole and n-propyl p-toluenesulfonate, achieving high enantiomeric purity (>95%) for neuroprotective applications.

Significance in Heterocyclic Chemistry Research

This compound’s hybrid structure bridges aromatic and aliphatic systems, offering unique reactivity profiles. Key research contributions include:

- Drug Intermediate : Serves as a precursor to pramipexole and dexpramipexole, underscoring its utility in neurologically active agents.

- Anticancer Potential : Benzothiazole derivatives exhibit selective toxicity against tumor cells by inhibiting carbonic anhydrase isoforms and modulating oxidative stress.

- Material Science : The amine and thiazole groups facilitate coordination with metals, enabling applications in catalysis and polymer chemistry.

Studies highlight its role in optimizing pharmacokinetic properties—the tetrahydro modification enhances blood-brain barrier penetration, while the methyl group fine-tunes lipophilicity.

特性

IUPAC Name |

6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQFLEIGKAIACN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323953 | |

| Record name | 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7496-50-6 | |

| Record name | 7496-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable ketone or aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

科学的研究の応用

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly against multidrug-resistant strains of bacteria. Research indicates that derivatives of thiazole compounds, including 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, exhibit potent activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated a series of thiazole derivatives for their antimicrobial activity against clinically relevant pathogens. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like chloramphenicol and ketoconazole .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 6-Methyl derivative | 100 | Staphylococcus aureus |

| Other thiazole derivatives | 31.25 | Enterococcus faecalis |

Anticancer Potential

Research has also highlighted the potential anticancer properties of thiazole derivatives. The compound's structure allows for interaction with various biological targets involved in cancer progression.

Case Study: Cytotoxicity Assessment

In vitro studies have demonstrated that certain benzothiazole derivatives can inhibit tumor necrosis factor-alpha (TNF-α) production, which is crucial in inflammatory responses associated with cancer . These findings suggest that this compound may serve as a scaffold for developing new anticancer agents.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation.

Research Insights

Studies indicate that thiazole derivatives can inhibit the secretion of pro-inflammatory cytokines in human cell lines. This property is particularly relevant for developing treatments for chronic inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound involves several chemical reactions that can be optimized for better yields and purity.

Synthetic Pathways

Common synthetic routes include:

- Cyclization Reactions : Formation of the benzothiazole ring through cyclization of appropriate precursors.

- Functionalization : Introduction of various substituents to enhance biological activity.

作用機序

The mechanism of action of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions.

類似化合物との比較

Substituent Variations and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Structural Features |

|---|---|---|---|---|

| 6-Methyl- (Target Compound) | C₈H₁₂N₂S | 168.26 | 6-methyl | Partially saturated cyclohexene ring |

| 6-Propyl- (CID 11820020) | C₁₀H₁₆N₂S | 196.31 | 6-propyl | Extended alkyl chain enhances lipophilicity |

| 6,6-Diethyl- (CAS 1909305-04-9) | C₁₁H₂₀N₂S | 224.34 | 6,6-diethyl | Increased steric bulk |

| 2-Amino-6-hydroxy- (CAS 1628866-40-9) | C₇H₁₀N₂OS | 170.23 | 6-hydroxyl | Polar group improves solubility |

| (6S)-6-N-Propyl-2,6-diamine (Sud919Y) | C₁₀H₁₆N₃S | 210.32 | 6-propyl, 6-amino | Chiral center, dual amino functionality |

Key Research Findings

Structure-Activity Relationship (SAR) :

- Methyl and ethyl groups enhance metabolic stability but may increase toxicity .

- Hydroxyl groups improve solubility but reduce CNS activity .

- Chiral centers (e.g., Sud919Y) are critical for receptor binding specificity .

Applications :

生物活性

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (commonly referred to as 6-Methyl benzothiazole amine) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzothiazole core with a methyl group and an amine substituent. The molecular formula is with a molecular weight of approximately 168.26 g/mol. The compound exhibits moderate solubility in organic solvents and is typically stored at room temperature .

Antitumor Activity

Research has indicated that derivatives of benzothiazole compounds exhibit significant antitumor properties. A study focused on 2-Aryl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols demonstrated high selectivity against aneuploid cell lines compared to diploid cell lines. This selectivity was enhanced by structural modifications such as the introduction of hydroxymethyl groups . The findings suggest that this compound could potentially serve as a scaffold for developing new antitumor agents.

Neuroprotective Effects

In addition to its antitumor properties, studies have shown that benzothiazole derivatives may possess neuroprotective effects. These compounds have been evaluated for their ability to inhibit neuroinflammation and apoptosis in neuronal cells. For instance, certain derivatives have been found to modulate pathways involved in oxidative stress and inflammation, suggesting therapeutic potential in neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been explored. Compounds similar to this compound have demonstrated activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The following factors are critical:

- Substituents on the Benzothiazole Ring : The presence of electron-donating or withdrawing groups can enhance or diminish biological activity.

- Alkyl Chain Length : Variations in the alkyl chain length attached to the nitrogen can influence solubility and receptor binding affinity.

- Stereochemistry : The spatial arrangement of atoms can affect the interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for yield and purity?

- The compound is synthesized via cyclization reactions using aliphatic ketones and thiourea derivatives under acidic or basic conditions. A common approach involves reacting substituted anilines with sodium thiocyanate in bromine/glacial acetic acid, followed by hydrazine treatment to form the benzothiazole core. Optimization includes controlling stoichiometry, temperature (e.g., reflux in ethylene glycol), and purification via recrystallization (ethanol or ethyl acetate) to achieve >90% purity .

Q. How can structural characterization of this compound and its derivatives be performed to confirm regiochemistry and stereochemistry?

- Use X-ray crystallography (with SHELX programs for refinement ), complemented by NMR (¹H/¹³C, COSY, HSQC) to assign protons and carbons. Mass spectrometry (HRMS) and IR spectroscopy validate functional groups like NH₂ and thiazole rings. For stereoisomers, chiral HPLC or optical rotation analysis is recommended .

Q. What analytical techniques are critical for assessing purity and stability during storage?

- HPLC-UV/ELSD monitors purity (>95% by area normalization). Stability studies under varying temperatures and humidity levels (e.g., 25°C/60% RH vs. 40°C/75% RH) assess degradation. Use TLC with iodine staining for rapid purity checks during synthesis .

Advanced Research Questions

Q. How does structural modification of the 6-methyl group influence biological activity in neurological targets (e.g., γ-secretase or dopamine receptors)?

- Replace the methyl group with bulkier substituents (e.g., propyl or aryl groups) to evaluate steric effects on receptor binding. For example, N-propyl derivatives show enhanced dopamine D₂/D₃ receptor affinity, relevant to Parkinson’s disease . γ-Secretase modulators with methoxy or imidazole substituents exhibit improved blood-brain barrier penetration for Alzheimer’s research .

Q. What strategies resolve contradictions in SAR studies for antitumor activity in securin-deficient cells?

- Compare analogs with varying substituents on the tetrahydrobenzothiazole core. For instance, 2-aryl derivatives (e.g., 4-chlorophenyl) show selective cytotoxicity via ROS induction, while hydrophilic groups reduce activity. Use securin-/- cell assays and kinase profiling to identify off-target effects .

Q. How can computational methods predict metabolic pathways and toxicity risks for this compound?

- Employ ADMET prediction tools (e.g., SwissADME) to assess cytochrome P450 metabolism. Key metabolites may include sulfoxides (via oxidation) or glucuronide conjugates (phase II). Validate with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. What crystallographic challenges arise during structural determination of its metal complexes, and how are they addressed?

- Metal coordination (e.g., with Cu²⁺ or Zn²⁺) may induce disorder in the tetrahydro ring. Use SHELXL restraints for anisotropic displacement parameters and high-resolution data (d < 0.8 Å) for precise refinement. Synchrotron sources improve weak diffraction patterns .

Methodological Notes

- Synthetic Optimization : Use anhydrous conditions for hydrazine reactions to avoid side products.

- Crystallography : Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .

- Biological Assays : Include positive controls (e.g., donepezil for γ-secretase) and validate with orthogonal assays (e.g., SPR for binding kinetics).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。